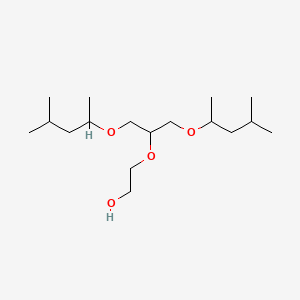
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is a complex organic compound that belongs to the class of glycerol ethers. This compound is characterized by the presence of three ether linkages and a hydroxyl group attached to the glycerol backbone. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether typically involves the etherification of glycerol with methylisobutylcarbinol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Glycerol+3Methylisobutylcarbinol→1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the following steps:
Mixing: Glycerol and methylisobutylcarbinol are mixed in the desired stoichiometric ratio.
Catalysis: The mixture is passed through a reactor containing an acid catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any impurities or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ether linkages can be reduced under specific conditions.
Substitution: The ether groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles like sodium alkoxides.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ether derivatives.
Scientific Research Applications
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The hydroxyl group and ether linkages play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di(tert-butyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(phenyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(benzyl)-2-hydroxyethyl glycerol triether
Uniqueness
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is unique due to its specific ether linkages and the presence of the methylisobutylcarbinyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
63991-74-2 |
|---|---|
Molecular Formula |
C17H36O4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[1,3-bis(4-methylpentan-2-yloxy)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-15(5)20-11-17(19-8-7-18)12-21-16(6)10-14(3)4/h13-18H,7-12H2,1-6H3 |
InChI Key |
XBFZETIMLDPCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OCC(COC(C)CC(C)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


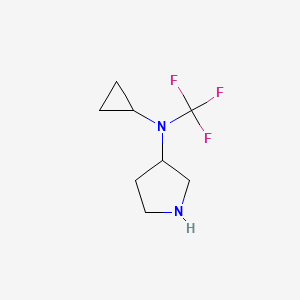
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
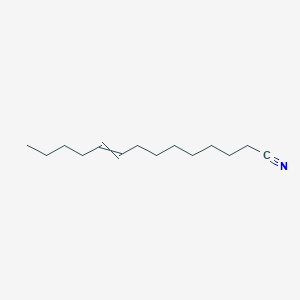
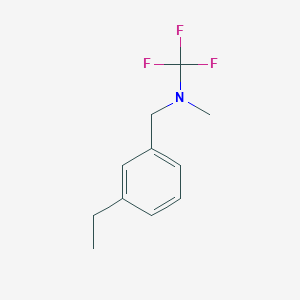
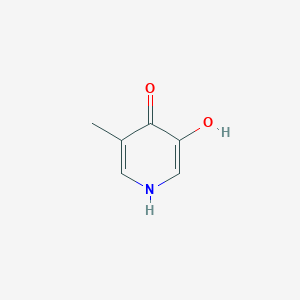
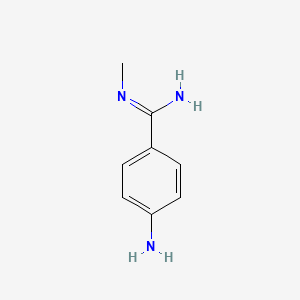
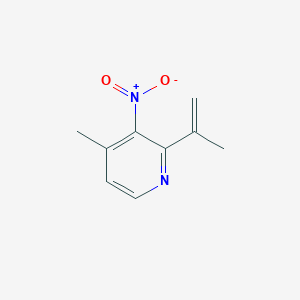
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

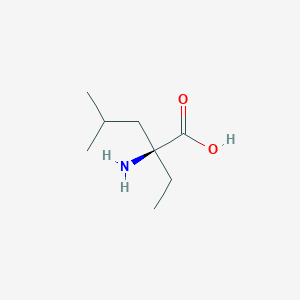
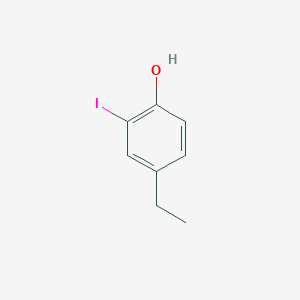
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
